Avanafil metabolite M4 is a significant compound derived from avanafil, which is primarily used as a phosphodiesterase type 5 inhibitor for treating erectile dysfunction. Avanafil undergoes extensive metabolism in the liver, predominantly through the cytochrome P450 3A4 enzyme, leading to various metabolites, with M4 being one of the major products. This metabolite retains some pharmacological activity and is essential for understanding the drug's efficacy and safety profile .
The synthesis of avanafil and its metabolites, including M4, involves several chemical reactions. The primary method for producing M4 is through the hydroxylation of avanafil, a process that occurs via the action of cytochrome P450 3A4. This reaction introduces hydroxyl groups into the avanafil structure, transforming it into M4.
The synthesis typically follows these steps:
The molecular structure of avanafil metabolite M4 can be represented as follows:
The structural formula includes a pyrimidine ring and various functional groups that contribute to its biological activity.
M4 has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its identity and purity .
Avanafil metabolite M4 participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for avanafil metabolite M4 primarily involves the inhibition of phosphodiesterase type 5. This enzyme is responsible for degrading cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation in penile tissues. By inhibiting this enzyme, M4 helps maintain elevated levels of cGMP, facilitating increased blood flow and erection during sexual stimulation .
Relevant data from studies indicate that M4 retains significant biological activity similar to its parent compound, avanafil .
Avanafil metabolite M4 has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4